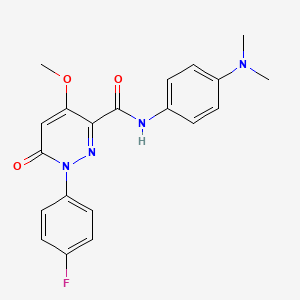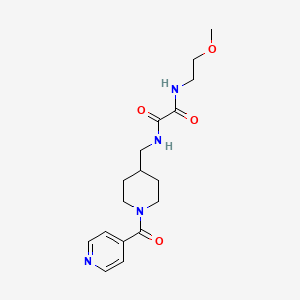![molecular formula C27H26N4O2 B2885487 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1189863-94-2](/img/structure/B2885487.png)
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide, also known as MPPI, is a novel compound with potential therapeutic applications in the field of neuroscience. This chemical compound has been synthesized in recent years and has shown promising results in scientific research.
Applications De Recherche Scientifique
Cancer Research
Indole derivatives, such as the one , are significant in cancer research due to their ability to interact with various biological targets. They can act as potential inhibitors for growth factor receptors or enzymes involved in cancer cell proliferation . The phenylpiperazine moiety may also contribute to the molecule’s affinity for certain receptors, potentially making it useful in targeted therapies.
Neurological Studies
The phenylpiperazine component of the compound is structurally similar to molecules that affect the central nervous system. This suggests potential applications in neurological research, such as studying neurotransmitter receptors or developing treatments for disorders like depression or anxiety .
Antimicrobial Activity
Compounds with indole cores are known for their antimicrobial properties. This particular molecule could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent .
Drug Delivery Systems
The structural complexity of this compound suggests it could be used to study drug delivery mechanisms. Its potential to form host-guest complexes with macrocycles like cucurbiturils could be explored to enhance the solubility and stability of pharmaceuticals .
Molecular Modeling
The unique structure of this compound makes it an interesting candidate for molecular modeling studies. Researchers could investigate its interaction with different biological macromolecules, which could lead to the discovery of new drug targets or the development of novel therapeutic agents .
Antioxidant Research
Indole derivatives have been associated with antioxidant properties. This compound could be part of studies aiming to understand the mechanism of action of antioxidants at the molecular level and their potential health benefits .
Safety and Hazards
While specific safety and hazard information for “3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. For example, 1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating it is toxic if swallowed and causes severe skin burns and eye damage .
Propriétés
IUPAC Name |
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-19-8-7-9-20(18-19)26(32)29-24-22-12-5-6-13-23(22)28-25(24)27(33)31-16-14-30(15-17-31)21-10-3-2-4-11-21/h2-13,18,28H,14-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTPHPYOIHMUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)

![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2885415.png)
![1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B2885417.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2885423.png)


